molecular formula C13H25N3OS B7759557 N-cyclohexyl-N'-(2-morpholin-4-ylethyl)carbamimidothioic acid

N-cyclohexyl-N'-(2-morpholin-4-ylethyl)carbamimidothioic acid

Cat. No.: B7759557
M. Wt: 271.42 g/mol
InChI Key: AKYYGBUVZFGJNI-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is a chemical compound known for its unique structure and properties. It is a carbodiimide derivative with cyclohexyl and morpholinyl groups attached to the nitrogen atoms. This compound is primarily used as a cross-linking reagent in various chemical and biological applications .

Properties

IUPAC Name

N-cyclohexyl-N'-(2-morpholin-4-ylethyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYYGBUVZFGJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NCCN2CCOCC2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=NCCN2CCOCC2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid typically involves the reaction of cyclohexylamine with 2-(4-morpholinyl)ethylamine in the presence of a carbodiimide reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by forming covalent bonds with target molecules, thereby cross-linking them. This cross-linking can stabilize protein structures, modify enzyme activities, or alter the properties of polymers. The molecular targets include amino acid side chains in proteins, leading to the formation of stable complexes .

Comparison with Similar Compounds

Comparison: N-cyclohexyl-N’-(2-morpholin-4-ylethyl)carbamimidothioic acid is unique due to its specific combination of cyclohexyl and morpholinyl groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced cross-linking efficiency and stability under various conditions .

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